molecular formula C8H7FO3 B139930 2-Fluoro-6-methoxybenzoic acid CAS No. 137654-21-8

2-Fluoro-6-methoxybenzoic acid

Cat. No.: B139930
CAS No.: 137654-21-8
M. Wt: 170.14 g/mol
InChI Key: XLNQGZLCGVLNMF-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively. This compound is known for its white to off-white crystalline powder appearance and has a melting point of 89-93°C .

Scientific Research Applications

2-Fluoro-6-methoxybenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

2-Fluoro-6-methoxybenzoic acid is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-6-methoxybenzaldehyde with potassium permanganate in an alkaline medium. The reaction proceeds through the oxidation of the aldehyde group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of more complex carboxylic acids.

    Reduction: Formation of 2-fluoro-6-methoxybenzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 2-Fluoro-6-methylbenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid

Comparison: 2-Fluoro-6-methoxybenzoic acid is unique due to the specific positioning of the fluorine atom and methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems .

Properties

IUPAC Name

2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQGZLCGVLNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372014
Record name 2-Fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137654-21-8
Record name 2-Fluoro-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137654-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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